molecular formula C14H9ClN2O2 B2575441 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol CAS No. 288271-25-0

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol

Cat. No. B2575441
CAS RN: 288271-25-0
M. Wt: 272.69
InChI Key: AXYLDBSPMXGGIP-UHFFFAOYSA-N
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Description

“2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . It is a derivative of oxadiazole, a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring . This compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-oxadiazole ring attached to a phenyl ring via a carbon atom . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings . The structure was confirmed by NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions lead to the formation of the 1,3,4-oxadiazole ring and the attachment of the phenyl ring .

Scientific Research Applications

Antimicrobial Properties

  • Antimicrobial Activity : Compounds similar to 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol have demonstrated potent antimicrobial properties. For example, certain 1,3,4-oxadiazole derivatives showed significant in vitro antibacterial and antifungal activities against various microorganisms (Kapadiya et al., 2020).

Chemical Properties and Synthesis

  • Synthesis and Structure : Studies on related 1,3,4-oxadiazole compounds have explored their synthesis and structural properties. For instance, the synthesis and characterization of compounds with similar structures, focusing on their molecular geometry and angles, have been investigated (Wang et al., 2007).

Applications in Material Science

  • Organic Light-Emitting Diodes (OLEDs) : Certain 1,3,4-oxadiazole derivatives have been used in the development of efficient OLEDs, demonstrating low efficiency roll-off and high photoluminescence quantum efficiency yields (Jin et al., 2014).

Sensing Applications

  • Chemosensors : Compounds with 1,3,4-oxadiazole units have been employed in the development of colorimetric fluoride chemosensors, demonstrating distinct color changes and optical shifts upon interaction with fluoride ions (Ma et al., 2013).

Photoluminescence and Mesomorphic Behavior

  • Photoluminescence and Mesophases : Research has been conducted on the photoluminescent properties of 1,3,4-oxadiazole derivatives, revealing their potential for use in light-emitting applications. Additionally, their mesomorphic behavior, such as cholesteric and nematic phases, has been explored (Han et al., 2010).

Anticancer Research

  • Anticancer Potential : Certain benzimidazole derivatives containing 1,3,4-oxadiazole nucleus have shown promising anticancer activities in in vitro studies against various cancer cell lines (Rashid et al., 2012).

Antioxidant Activity

  • Antioxidant Properties : The antioxidant activities of certain 1,3,4-oxadiazole compounds have been evaluated, with some showing significant free-radical scavenging ability (Shakir et al., 2014).

Future Directions

The future directions for the study of “2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol” could include further investigation of its biological activities and potential applications. For instance, ongoing studies are focused on exploring the mechanism by which similar compounds inhibit M. tuberculosis cell growth . Additionally, the development of novel derivatives with potential plant anti-viral activities could be another area of interest .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYLDBSPMXGGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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